![molecular formula C23H28N4O3S B2625454 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1031973-10-0](/img/structure/B2625454.png)
3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Applications
- Synthetic Methodologies : Research has developed convenient synthesis methods for tricycles and disulfides derived from benzothiadiazine dioxides, illustrating the versatility of these compounds in creating structurally complex molecules with potential biological activities (Chern, Shiau, & Wu, 1991).
- Antihypertensive Activity : Compounds structurally similar to the query compound have been studied for their antihypertensive effects, showcasing their potential in medical applications, particularly in cardiovascular health management (Wollweber, Horstmann, Stoepel, Garthoff, Puls, Krause, & Thomas, 1981).
- Antibacterial and Biofilm Inhibition : Novel hybrids possessing a piperazine linker have shown potent antibacterial efficacy and biofilm inhibition activities against various bacterial strains, suggesting their use in addressing bacterial infections and resistance (Mekky & Sanad, 2020).
Pharmacological Potential
- Blood Pressure Lowering Effects : Several benzothiadiazine derivatives demonstrate the capability to lower blood pressure in animal models, indicating their potential utility in hypertensive patient management (Dillard, Yen, Stark, & Pavey, 1980).
- Anti-HIV Activity : Some derivatives exhibit specific anti-HIV activity, highlighting their potential in antiviral therapy, particularly against HIV-1 (Di Santo, Costi, Artico, Massa, Marongiu, Loi, De Montis, & la Colla, 1998).
- Myorelaxant and Pancreatic β-Cell Effects : Certain carboxamides show strong myorelaxant activity on rat uterus and effects on pancreatic β-cells, suggesting applications in smooth muscle relaxation and diabetes research (Khelili, Kihal, Yekhlef, de Tullio, Lebrun, & Pirotte, 2012).
Analytical and Material Science
- Antibacterial and Antioxidant Activities : Novel acetohydrazides exhibit significant antibacterial and antioxidant properties, indicating their potential in the development of new therapeutic agents (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).
- Thermal Behaviour : The thermal behavior of benzothiazine derivatives has been studied, providing insights into their stability and potential applications in material sciences (Krzyżak, Szczęśniak-Sięga, & Malinka, 2013).
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common feature in many drugs that interact with the serotonergic and dopaminergic systems . Therefore, it’s possible that this compound might interact with these systems, but without specific studies, this is purely speculative.
Mode of Action
If the compound does interact with the serotonergic and dopaminergic systems, it might do so by binding to the receptors in these systems and modulating their activity .
Biochemical Pathways
The serotonergic and dopaminergic systems are involved in a wide range of physiological processes, including mood regulation, reward, addiction, movement, and many others .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. If it does interact with the serotonergic and dopaminergic systems, it could potentially have effects on mood, reward, addiction, movement, and other processes .
properties
IUPAC Name |
1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-16-5-7-21-19(14-16)24-22(25-31(21,29)30)8-9-23(28)27-12-10-26(11-13-27)20-15-17(2)4-6-18(20)3/h4-7,14-15H,8-13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDUJGNSIOMAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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